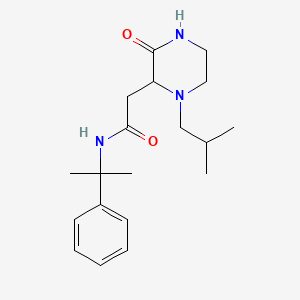
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine, also known as MPPE, is a chemical compound that belongs to the class of psychoactive substances. The compound is synthesized through a series of chemical reactions and has been found to have a range of potential applications in scientific research. In
作用機序
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine acts as a selective dopamine D3 receptor antagonist. This means that it blocks the activity of dopamine at the D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of dopamine at this receptor, N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine reduces the reinforcing effects of drugs of abuse and may have potential as a treatment for addiction.
Biochemical and Physiological Effects:
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to have a range of biochemical and physiological effects. In animal studies, N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to reduce the reinforcing effects of drugs of abuse, including cocaine and methamphetamine. N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has also been found to reduce the locomotor activity of animals, indicating a potential sedative effect. In addition, N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to reduce the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease.
実験室実験の利点と制限
One advantage of using N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine in lab experiments is that it has a high degree of selectivity for the dopamine D3 receptor. This means that it is less likely to have off-target effects, which can be a problem with other compounds that target dopamine receptors. However, one limitation of using N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine is that it has relatively low potency, which means that high concentrations of the compound may be needed to achieve the desired effect.
将来の方向性
There are several future directions for research on N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine. One area of research is in the development of more potent compounds that target the dopamine D3 receptor. Another area of research is in the development of compounds that target other neurotransmitter systems, such as the glutamate system, which may have implications for the treatment of psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the safety and efficacy of N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine in humans, which will be important for the development of new treatments for addiction and other neurological disorders.
In conclusion, N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. The compound acts as a selective dopamine D3 receptor antagonist and has been found to have a range of biochemical and physiological effects. While there are advantages and limitations to using N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine in lab experiments, there are several future directions for research that may lead to the development of new treatments for addiction and other neurological disorders.
合成法
The synthesis of N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine involves a series of chemical reactions. The first step involves the reaction between pyridine-4-carboxylic acid and piperidine to form 1-piperidin-4-ylpyridine-4-carboxylic acid. The next step involves the reaction of this compound with N-methyl-4-bromobenzylamine to form N-methyl-N-(4-bromobenzyl)-1-piperidin-4-ylpyridine-4-carboxamide. The final step involves the reduction of this compound using sodium borohydride to form N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine.
科学的研究の応用
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to have a range of potential applications in scientific research. One area of research where N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been studied is in the field of neuroscience. N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to have an effect on the release of dopamine in the brain, which has implications for the treatment of neurological disorders such as Parkinson's disease. N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has also been studied as a potential treatment for addiction, as it has been found to reduce the reinforcing effects of drugs of abuse.
特性
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-12(14-5-9-16-10-6-14)17(2)11-13-3-7-15-8-4-13/h5-6,9-10,12-13,15H,3-4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMCVJQZJCLSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N(C)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5291240.png)
![N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5291253.png)

![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5291271.png)
![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5291277.png)
![1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5291278.png)
![{4-[(2-naphthylacetyl)amino]phenyl}acetic acid](/img/structure/B5291283.png)
![3-benzyl-5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5291288.png)
![2-methyl-4-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5291296.png)
![4-(hydroxymethyl)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanol](/img/structure/B5291300.png)
![N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5291307.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5291313.png)
![N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5291318.png)
![rel-(4aS,8aR)-6-[(5-chloro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291323.png)